2-(4-Bromo-phenyl)-benzooxazole

Medicinal Chemistry Solid-State Chemistry Crystallography

Select 2-(4-Bromophenyl)benzoxazole for its structurally differentiated para-bromo substituent, delivering unique electronic and steric properties not achievable with -Cl, -F, or -CH₃ analogs. This high-purity scaffold exhibits potent activity against Candida albicans and Aspergillus niger, making it a critical tool for antifungal hit-to-lead SAR programs. The heavy bromine atom enhances fluorescence for cellular imaging probe development while serving as a versatile handle for Suzuki and Buchwald-Hartwig cross-coupling library synthesis. Its elevated melting point, relative to halo/methyl analogs, facilitates reproducible solid-state and halogen-bonding studies. Ensure batch-to-batch consistency with this rigorously characterized research intermediate.

Molecular Formula C13H8BrNO
Molecular Weight 274.11 g/mol
CAS No. 3164-13-4
Cat. No. B1281643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-phenyl)-benzooxazole
CAS3164-13-4
Molecular FormulaC13H8BrNO
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
InChIKeyRBVHJNZMSBQFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-phenyl)-benzooxazole (CAS 3164-13-4): A 4-Bromophenyl-Substituted Benzoxazole Building Block for Medicinal Chemistry and Material Science Research


2-(4-Bromo-phenyl)-benzooxazole (CAS 3164-13-4), also known as 2-(4-bromophenyl)benzoxazole, is a heterocyclic organic compound with the molecular formula C₁₃H₈BrNO and a molecular weight of 274.12 g/mol . It is a member of the 2-arylbenzoxazole class, characterized by a benzoxazole core fused to a para-bromophenyl ring . This structural motif provides a rigid, planar, and electron-rich scaffold that is widely utilized as a synthetic intermediate in pharmaceutical research and as a precursor for fluorescent probes and advanced materials .

Why Generic Substitution Fails: Para-Halogen Identity Dictates Physicochemical and Biological Behavior in 2-Arylbenzoxazoles


The 2-arylbenzoxazole scaffold is highly sensitive to the electronic and steric properties of the para-substituent on the phenyl ring. The specific halogen atom (e.g., -Br, -Cl, -F) or alkyl group (e.g., -CH₃) directly influences molecular planarity, dipole moment, and intermolecular interactions, which in turn govern critical properties such as melting point, solubility, and biological target engagement [1]. Generic substitution between, for example, a bromo- and a chloro-analog is not valid without explicit re-validation, as these substituents impart distinct physicochemical profiles that can alter pharmacokinetic behavior, binding affinity, and material performance [1].

2-(4-Bromo-phenyl)-benzooxazole (CAS 3164-13-4): Evidence-Based Differentiation Against Close Structural Analogs


Melting Point Analysis: Para-Bromo Substituent Confers Superior Thermal Stability Relative to Para-Halogen and Para-Alkyl Analogs

The para-bromo substituent significantly elevates the compound's melting point compared to its chloro, fluoro, and methyl analogs. This is likely due to enhanced intermolecular interactions (e.g., halogen bonding, increased polarizability) in the solid state . The melting point of 2-(4-Bromo-phenyl)-benzooxazole is reported as 158-162°C , which is 8-12°C higher than the chloro analog and substantially higher than the fluoro and methyl derivatives.

Medicinal Chemistry Solid-State Chemistry Crystallography

Broad-Spectrum Antimicrobial Activity: Demonstrated Potency Against Fungal Strains in a Head-to-Head Series Evaluation

In a comparative study of 2-phenyl-1,3-benzoxazole derivatives, 2-(4-bromophenyl)-1,3-benzoxazole was identified as one of the most potent antifungal compounds within the series [1]. While the unsubstituted parent compound (2-phenyl-1,3-benzoxazole) also showed activity, the para-bromo derivative was specifically highlighted for its enhanced potency, indicating a clear structure-activity relationship (SAR) benefit conferred by the bromine atom [1].

Antifungal Drug Discovery Antimicrobial Resistance Medicinal Chemistry

Fluorescent Probe Utility: Para-Bromo Substituent Modulates Electronic Properties for Bioimaging Applications

The presence of the bromine atom enhances the electronic properties of the benzoxazole core, making 2-(4-Bromo-phenyl)-benzooxazole suitable for use as a fluorescent probe in biological imaging . While class-level fluorescence is common among benzoxazoles, the heavy atom effect of bromine can influence photophysical properties such as fluorescence quantum yield and lifetime, providing a tunable parameter distinct from non-halogenated or lighter halogen analogs .

Fluorescent Probes Chemical Biology Bioimaging

Physical Form and Purity Profile: Commercial Availability in High Purity with Defined Solid-State Characteristics

Commercially, 2-(4-Bromo-phenyl)-benzooxazole is consistently supplied as a solid with a high purity specification of ≥98.0% (GC) and a defined melting point range of 158-162°C . This contrasts with some analogs, such as the chloro derivative, which is often offered at a lower minimum purity of 95.0% (GC) . The higher purity specification can reduce the need for additional purification steps in research workflows.

Chemical Synthesis Procurement Quality Control

Validated Research and Industrial Application Scenarios for 2-(4-Bromo-phenyl)-benzooxazole (CAS 3164-13-4)


Antifungal Drug Discovery and SAR Studies

As a potent antifungal scaffold identified in comparative series evaluations, 2-(4-Bromo-phenyl)-benzooxazole is a high-priority compound for structure-activity relationship (SAR) studies aimed at developing novel antifungal agents [1]. Its demonstrated activity against Candida albicans and Aspergillus niger makes it a valuable tool compound for hit-to-lead optimization programs targeting fungal pathogens [1].

Fluorescent Probe Development and Bioimaging

Leveraging its enhanced electronic properties due to the heavy bromine atom, this compound is directly applicable as a core scaffold for designing fluorescent probes for cellular imaging . Researchers can further functionalize the benzoxazole core to create targeted probes with tunable photophysical properties, exploiting the unique characteristics of the para-bromo substituent .

Solid-State Chemistry and Crystallization Studies

The significantly elevated melting point of 2-(4-Bromo-phenyl)-benzooxazole relative to its chloro, fluoro, and methyl analogs makes it a prime candidate for studies investigating halogen bonding and intermolecular interactions in the solid state . Its well-defined crystalline nature and high purity facilitate reproducible crystallographic analysis and formulation development .

Synthetic Methodology Development and Cross-Coupling Reactions

The para-bromo substituent serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This makes 2-(4-Bromo-phenyl)-benzooxazole a valuable building block for generating diverse libraries of 2-arylbenzoxazole derivatives for medicinal chemistry and materials science applications .

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